molecular formula C6H8BrNOS B2702102 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol CAS No. 1267961-42-1

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol

Cat. No.: B2702102
CAS No.: 1267961-42-1
M. Wt: 222.1
InChI Key: LYVCMUPALSKCNE-UHFFFAOYSA-N
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Description

“2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol” is a chemical compound that belongs to the class of thiophene derivatives . It is also known by the name “2-((1-(5-bromothiophen-2-yl)ethyl)amino)ethan-1-ol hydrochloride” and has a molecular weight of 286.62 .


Synthesis Analysis

The synthesis of this compound can be achieved through different methods including the reaction of thiophene with ethylene oxide, bromide substitution of thiophene, and Grignard reaction with ethylene oxide.


Molecular Structure Analysis

The IUPAC name of this compound is “2-((1-(5-bromothiophen-2-yl)ethyl)amino)ethan-1-ol hydrochloride”. The InChI code is “1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H” which provides a unique identifier for the molecular structure .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 225-227 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Future Directions

As for future directions, “2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol” and its derivatives could be explored further for their potential applications in various fields such as medicinal chemistry, given their involvement in the synthesis of biologically active compounds .

Properties

IUPAC Name

2-amino-1-(5-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVCMUPALSKCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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